molecular formula C10H19ClO B6307693 2-Tert-butyl-3,3-dimethylbutanoyl chloride CAS No. 29571-65-1

2-Tert-butyl-3,3-dimethylbutanoyl chloride

Cat. No.: B6307693
CAS No.: 29571-65-1
M. Wt: 190.71 g/mol
InChI Key: CCRJSHUTRBFHHR-UHFFFAOYSA-N
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Description

2-Tert-butyl-3,3-dimethylbutanoyl chloride is an organic compound with the molecular formula C10H19ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the acyl chloride functional group, which makes it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butyl-3,3-dimethylbutanoyl chloride can be synthesized through the reaction of 2-tert-butyl-3,3-dimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of the carboxylic acid to the acyl chloride. The reaction is typically carried out in the presence of a solvent such as dichloromethane to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3,3-dimethylbutanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-tert-butyl-3,3-dimethylbutanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-Tert-butyl-3,3-dimethylbutanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for the synthesis of complex organic molecules.

    Pharmaceuticals: In the preparation of intermediates for drug development.

    Material Science: In the synthesis of polymers and advanced materials.

    Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-tert-butyl-3,3-dimethylbutanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutyryl chloride: Similar in structure but lacks the tert-butyl group.

    tert-Butylacetyl chloride: Another acyl chloride with a similar reactivity profile.

Uniqueness

2-Tert-butyl-3,3-dimethylbutanoyl chloride is unique due to the presence of both the tert-butyl and dimethyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically hindered molecules .

Properties

IUPAC Name

2-tert-butyl-3,3-dimethylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO/c1-9(2,3)7(8(11)12)10(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJSHUTRBFHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)Cl)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502124
Record name 2-tert-Butyl-3,3-dimethylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29571-65-1
Record name 2-tert-Butyl-3,3-dimethylbutanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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